An In-depth Technical Guide to the Physicochemical Properties of 6-Ethylspiro[2.5]octane
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethylspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic systems, characterized by their unique three-dimensional architecture, are of growing interest in medicinal chemistry and materials science. The spiro[2.5]octane scaffold, featuring a fusion of cyclopropane and cyclohexane rings, offers a rigid and spatially defined framework. This guide focuses on a specific derivative, 6-Ethylspiro[2.5]octane, providing a comprehensive overview of its anticipated physicochemical properties. In the absence of extensive direct experimental data for this specific molecule, this document leverages data from the parent compound, spiro[2.5]octane, and related structures to provide scientifically grounded estimations. Furthermore, it outlines robust experimental protocols for the definitive characterization of 6-Ethylspiro[2.5]octane, ensuring a self-validating approach to its scientific investigation.
Introduction to the Spiro[2.5]octane Scaffold
Spiro compounds, featuring two rings connected by a single common atom, introduce conformational rigidity and a three-dimensional topology that can be highly advantageous in drug design.[1] This defined spatial arrangement of substituents can enhance binding affinity and selectivity to biological targets. The spiro[2.5]octane system, in particular, combines the high ring strain and unique electronic properties of a cyclopropane ring with the conformational flexibility of a cyclohexane ring.
The subject of this guide, 6-Ethylspiro[2.5]octane, is a derivative of the parent spiro[2.5]octane. Its structure consists of the fundamental spiro[2.5]octane core with an ethyl group attached at the 6-position of the cyclohexane ring. As a saturated hydrocarbon, it is expected to be a non-polar, volatile compound.
Physicochemical Properties: A Comparative Analysis
| Property | Spiro[2.5]octane | 6-Ethylspiro[2.5]octane (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₁₄[2] | C₁₀H₁₈ | Addition of a C₂H₄ group. |
| Molecular Weight | 110.20 g/mol [2] | 138.25 g/mol | Increased by the mass of the ethyl group. |
| Boiling Point | ~125-126 °C (398-399 K)[3] | Higher than spiro[2.5]octane | Increased molecular weight and van der Waals forces lead to a higher boiling point.[4] |
| Melting Point | -86.15 °C (187.0 K)[3] | Likely higher than spiro[2.5]octane | Increased molecular weight and potentially more efficient crystal packing could raise the melting point. |
| Density | Data not available | Expected to be slightly higher | The addition of the ethyl group increases mass more than volume, likely leading to a modest increase in density. |
| Solubility | Insoluble in water[3] | Insoluble in water | As a non-polar hydrocarbon, it will be immiscible with water but soluble in non-polar organic solvents. |
| LogP (Lipophilicity) | 2.73 (Calculated)[3] | Higher than spiro[2.5]octane | The addition of the hydrophobic ethyl group will increase the octanol/water partition coefficient. |
Experimental Characterization Protocols
To definitively determine the physicochemical properties of 6-Ethylspiro[2.5]octane, a systematic experimental approach is necessary. The following protocols describe a self-validating system for the characterization of a novel, volatile, non-polar organic compound.
Identification and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[5][6] Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase, while mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and definitive identification.[7][8]
Step-by-Step Methodology:
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Sample Preparation: Dissolve a small amount (1-2 mg) of the synthesized 6-Ethylspiro[2.5]octane in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 100 µg/mL.[5]
-
Instrumentation Setup:
-
Gas Chromatograph: Utilize a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set the injector temperature to 250 °C in splitless mode.
-
Oven Program: Begin with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use high-purity helium at a constant flow rate of 1 mL/min.[6]
-
-
Mass Spectrometer Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass-to-charge (m/z) range of 40-400.
-
Transfer Line Temperature: 280 °C.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
The resulting chromatogram will show peaks corresponding to the separated components. A pure sample of 6-Ethylspiro[2.5]octane should ideally show a single major peak.
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The mass spectrum of this peak can be compared to spectral libraries for tentative identification. The molecular ion peak should correspond to the molecular weight of 6-Ethylspiro[2.5]octane (138.25 m/z). The fragmentation pattern will be characteristic of the molecule's structure.
-
Visualizing the GC-MS Workflow:
Caption: Workflow for the identification and purity assessment of 6-Ethylspiro[2.5]octane using GC-MS.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choices: DSC is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.[9][10] It provides precise measurements of melting points and can also be adapted to determine boiling points for small sample sizes.[11][12]
Step-by-Step Methodology for Melting Point Determination:
-
Sample Preparation: Accurately weigh 2-5 mg of 6-Ethylspiro[2.5]octane into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrumentation Setup:
-
Place the sample pan in the DSC sample cell and an empty, sealed aluminum pan as a reference in the reference cell.[11]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Cool the sample to a temperature well below its expected melting point (e.g., -120 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its melting point.
-
-
Data Analysis:
-
The resulting thermogram will show a plot of heat flow versus temperature. An endothermic peak represents the melting of the sample.
-
The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
Reactivity and Stability
As a saturated aliphatic hydrocarbon, 6-Ethylspiro[2.5]octane is expected to be a relatively stable and non-reactive compound.
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Stability: It should be stable under normal laboratory conditions (ambient temperature and pressure) and in the absence of strong oxidizing agents or high-energy radiation. The cyclopropane ring, while possessing significant ring strain, is generally stable in the absence of specific reagents that can induce ring-opening reactions (e.g., certain transition metal catalysts or strong acids).
-
Reactivity: Its reactivity will be characteristic of alkanes. It will likely undergo free-radical substitution reactions under UV light or at high temperatures, primarily at the tertiary carbon atoms. Combustion in the presence of oxygen will produce carbon dioxide and water. Due to its non-polar nature, it will be resistant to attack by most acids, bases, and nucleophiles.
Conclusion
While direct experimental data on 6-Ethylspiro[2.5]octane is sparse, a comprehensive physicochemical profile can be reliably predicted based on the known properties of the spiro[2.5]octane parent structure and the principles of physical organic chemistry. This guide provides a robust framework for understanding and experimentally verifying these properties. The outlined protocols for GC-MS and DSC analysis represent a standard, self-validating workflow for the characterization of this and other novel spirocyclic compounds, providing the foundational data necessary for their potential application in drug discovery and materials science.
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